Podophyllol Demonstrates Significant In Vivo Antitumor Activity in P-388 Leukemia Model Comparable to Podophyllotoxin
In a direct head-to-head in vivo study, Podophyllol (XIV) demonstrated significant antitumor activity in the P-388 lymphocytic leukemia screen at a dose of 3 mg/kg/day. The study explicitly concluded that while Podophyllol was active, none of the tested esters, including Podophyllol, showed higher activity than the parent molecule podophyllotoxin (I) when tested at the same dosage level [1].
| Evidence Dimension | Antitumor activity |
|---|---|
| Target Compound Data | Showed significant activity |
| Comparator Or Baseline | Podophyllotoxin (I) showed significant activity |
| Quantified Difference | Activity not superior to parent molecule podophyllotoxin at same dose |
| Conditions | P-388 lymphocytic leukemia mouse model; dose: 3 mg/kg/day |
Why This Matters
This data confirms that Podophyllol retains a meaningful level of in vivo antitumor activity, making it a valuable tool for researchers investigating the therapeutic window and SAR of non-lactone podophyllotoxin analogs.
- [1] Levy RK, Hall IH, Lee KH. Antitumor agents LXII: synthesis and biological evaluation of podophyllotoxin esters and related derivatives. J Pharm Sci. 1983 Oct;72(10):1158-61. doi: 10.1002/jps.2600721012. PMID: 6644563. View Source
